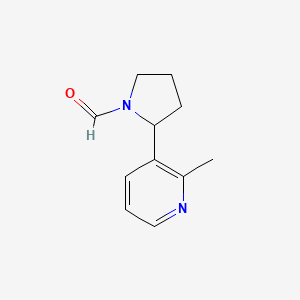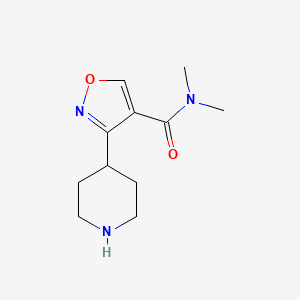
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is a chemical compound that features a pyrazole ring attached to a cyclopropane moiety via an ethylamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. This reaction can be catalyzed by various agents, including iodine and rhodium . The reaction conditions often involve the use of ethanol as a solvent and may require heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the cyclopropane moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce various hydrogenated derivatives.
Applications De Recherche Scientifique
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Industry: The compound’s unique structural features make it a candidate for use in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine involves its interaction with various molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane moiety adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Methyl-1H-pyrazol-4-yl)methylcyclopropanamine
- N-(1-Ethyl-1H-pyrazol-4-yl)methylcyclopropanamine
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
Uniqueness
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring provides additional steric hindrance and rigidity, potentially enhancing its stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C8H13N3/c1-6(11-8-2-3-8)7-4-9-10-5-7/h4-6,8,11H,2-3H2,1H3,(H,9,10) |
Clé InChI |
OOAILRISSCDLGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CNN=C1)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



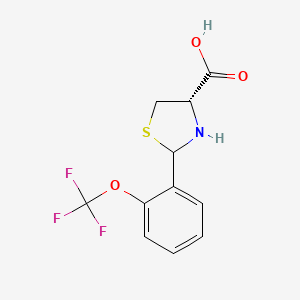

![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
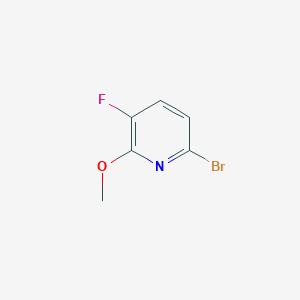
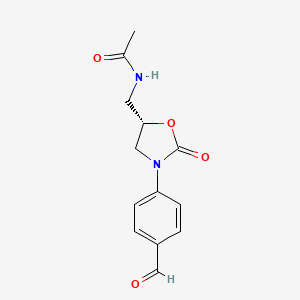
![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)

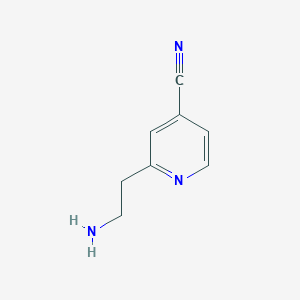
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)
